

A Comparative Guide to the Pharmacology of Neuromedin U-25 Analogs

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Compound of Interest		
Compound Name:	Neuromedin U-25 (porcine)	
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Neuromedin U (NMU) is a highly conserved neuropeptide that plays a crucial role in a variety of physiological processes, including the regulation of energy homeostasis, smooth muscle contraction, and stress responses. It exerts its effects through two G protein-coupled receptors, NMUR1, found predominantly in the periphery, and NMUR2, which is more abundant in the central nervous system.[1][2] The native peptide, NMU-25, has a short plasma half-life, which has spurred the development of various analogs with improved stability and receptor selectivity. [1] This guide provides a comparative overview of the pharmacology of key Neuromedin U-25 analogs, supported by experimental data to aid in the selection of appropriate tools for research and therapeutic development.

Comparative Efficacy and Potency of NMU-25 Analogs

The development of NMU-25 analogs has focused on enhancing stability and achieving selectivity for either NMUR1 or NMUR2 to dissect their distinct physiological roles.

Modifications have included PEGylation, lipidation, and specific amino acid substitutions.[3]

Receptor Binding Affinity and Functional Potency

The following tables summarize the in vitro pharmacological profiles of notable NMU analogs.



Compound	Receptor	Species	Assay Type	IC50 (nM)	Reference
NMU-8 analog 1	NMUR1	Human	Competitive Binding	28.1	[3]
NMUR2	Human	Competitive Binding	116.5	[3]	
Compound 17	NMUR1	Mouse	Radioligand Binding	0.47	[4]
NMUR1	Human	Radioligand Binding	2.9	[4]	
NMUR2	Mouse	Radioligand Binding	0.26	[4]	_
NMUR2	Human	Radioligand Binding	0.91	[4]	-



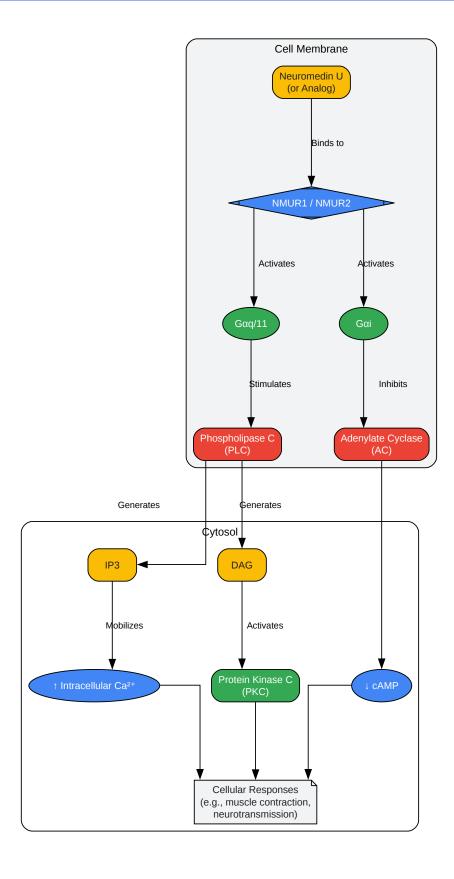
Compoun d	Receptor	Species	Assay Type	EC50 (nM)	Notes	Referenc e
NMU-8 analog 1	NMUR1	Human	IP3 Assay	-	Full agonist, 4- fold reduction in potency vs NMU-8	[3]
NMUR2	Human	IP3 Assay	55.6	Partial agonist	[3]	
CPN 116	NMUR2	-	Functional Assay	6.6	High potency for NMUR2, no obvious activation of NMUR1	[5]
CPN 267	NMUR1	-	Functional Assay	0.25	High agonistic activity for NMUR1, 1000-fold selectivity over NMUR2	[5]

| Compound | Receptor | Species | Assay Type | pA2 | KB (nM) | Notes | Reference | |---|---|---|---|---|---|---|---| | Pentapeptide 9a (CPN-351) | NMUR1 | Human | Functional Antagonism | 7.35 | 45 | Competitive antagonist |[6] | | NMUR2 | Human | Functional Antagonism | 6.38 | 421 | Noncompetitive antagonist |[6] |

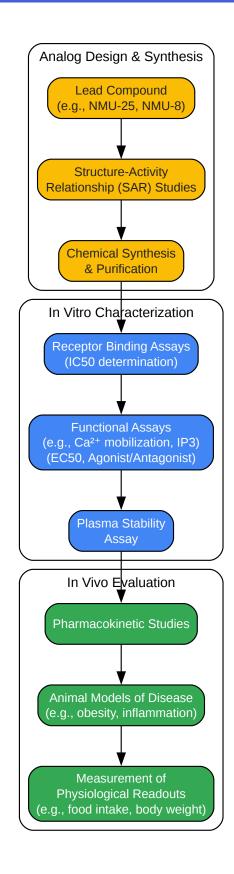
Signaling Pathways and Experimental Workflows

Understanding the signaling cascades initiated by NMU receptor activation and the typical experimental procedures for characterizing analogs is fundamental for research in this area.









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